![molecular formula C12H18Cl2N2 B2392880 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride CAS No. 1353965-50-0](/img/structure/B2392880.png)
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride
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Description
“1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride” is likely a derivative of diazepane, which is a seven-membered heterocyclic compound with two nitrogen atoms (e.g., like in diazepam). The “1-(4-Chlorobenzyl)” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom on the 4th carbon of the benzene ring is attached to one of the nitrogen atoms of the diazepane .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate diazepane derivative with 4-Chlorobenzyl chloride or a related compound. Benzyl chlorides are known to be reactive and can be used in nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure would consist of a seven-membered diazepane ring with a benzyl group attached to one of the nitrogen atoms. The benzyl group would have a chlorine substituent on the 4th carbon of the benzene ring .Chemical Reactions Analysis
As a benzyl derivative, this compound could undergo reactions typical of benzyl compounds, such as nucleophilic substitution or elimination. The presence of the chlorine atom might make the benzyl group more susceptible to reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, benzyl derivatives are colorless liquids or low-melting solids. They are usually insoluble in water but soluble in organic solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;/h2-5,14H,1,6-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSYMIMRKOVQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride |
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